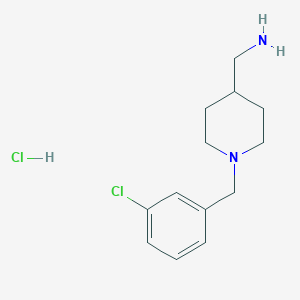

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride

Description

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine-derived compound featuring a 3-chlorobenzyl substituent and a primary amine group at the 4-position.

Properties

IUPAC Name |

[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTIOFTVIGDHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-69-6 | |

| Record name | 4-Piperidinemethanamine, 1-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and piperidine.

Reaction Conditions: The reaction between 3-chlorobenzyl chloride and piperidine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Formation of Intermediate: The intermediate product, (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine, is formed.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and receptors.

Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Structural Difference : Chlorine at the para position of the benzyl group.

- Impact: Positional isomerism can alter receptor binding.

- Synthesis : Similar routes to the target compound but with distinct regioselectivity challenges .

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine Hydrochloride

Halogen Variation and Multi-Substituted Analogs

(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine Hydrochloride

Heterocyclic and Bulky Substituents

(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine Hydrochloride

- Structural Difference : Benzodioxole group replaces chlorobenzyl.

- Impact : The electron-rich benzodioxole may enhance hydrogen bonding with targets like GPCRs, but reduced lipophilicity could limit CNS penetration .

- Molecular Formula : C14H21ClN2O2 (MW: 284.78 g/mol), introducing oxygen atoms for polarity .

(S)-(1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)pyrrolidin-3-yl)methanamine Hydrochloride

- Structural Difference: Incorporates a pyrrolo[3,2-c]quinoline fused ring system.

- Impact : Extended aromatic systems increase molecular weight (441.40 g/mol) and may improve binding to multi-transmembrane targets (e.g., 5-HT6R) but reduce solubility .

- Synthesis Yield : 38%, lower than simpler analogs due to complex multi-step reactions .

Functional Group Modifications

(1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine Hydrochloride

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

- Positional Isomerism : Meta-chloro substitution (target compound) may balance lipophilicity and steric effects better than ortho or para analogs for CNS targets .

- Synthetic Complexity: Bulky substituents (e.g., pyrroloquinoline in ) lower yields, whereas ether-linked groups (e.g., dihydrobenzofuran in ) enable high efficiency.

- Safety : Primary amine hydrochlorides universally require stringent handling due to irritation risks .

Biological Activity

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorobenzyl group, which is known to enhance its interaction with various biological targets. The hydrochloride salt form improves solubility, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is hypothesized that the compound may act as a cholinergic enhancer , potentially inhibiting cholinesterases, which are enzymes responsible for breaking down acetylcholine, thus increasing its availability at synaptic sites .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Cholinergic Enhancer Studies : Research has shown that compounds similar to this compound can significantly inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain. This has implications for treating neurodegenerative diseases like Alzheimer's .

- Antibacterial and Antifungal Testing : In vitro studies have demonstrated that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The presence of the chlorobenzyl group is believed to enhance its binding affinity to microbial targets .

- CNS Effects : Given the structural similarities to other piperidine derivatives known for their CNS effects, preliminary studies suggest potential applications in treating anxiety and depression. However, more extensive pharmacological evaluations are necessary to confirm these effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Toxicological assessments indicate a favorable safety profile in preliminary studies, although comprehensive toxicity evaluations are essential for clinical applications.

Q & A

Q. What are the recommended synthetic routes for (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, reductive amination, or benzylation of piperidine derivatives. For example, a benzylation step using 3-chlorobenzyl chloride with a piperidin-4-ylmethanamine precursor under basic conditions (e.g., KCO) in a polar aprotic solvent (e.g., DMF) is common . Optimization strategies include:

- Computational pre-screening : Use quantum chemical calculations to predict reaction pathways and energy barriers (e.g., ICReDD’s reaction path search methods) .

- Condition screening : Vary temperature (40–80°C), solvent polarity, and stoichiometric ratios to maximize yield.

- Purification : Employ column chromatography or recrystallization for purity (>95% by HPLC) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

- Spectroscopic analysis : H/C NMR for structural confirmation (e.g., benzylic proton signals at δ 3.8–4.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHClN·HCl).

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point and stability.

- Purity assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. What safety protocols are essential when handling this compound given limited toxicity data?

Methodological Answer: Due to limited safety data, adopt precautionary measures:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and handling to prevent inhalation .

- Emergency response : Immediate decontamination with water for skin contact; seek medical attention if ingested .

- Storage : Keep in airtight containers at RT, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and interactions of this compound?

Methodological Answer:

- Reactivity prediction : Apply density functional theory (DFT) to model electrophilic/nucleophilic sites (e.g., benzyl chloride reactivity) .

- Molecular docking : Simulate binding affinities to biological targets (e.g., GPCRs or enzymes) using software like AutoDock Vina .

- Solvent effects : Use COSMO-RS simulations to predict solubility and stability in different solvents .

Q. What strategies resolve contradictions between computational predictions and experimental data in its biological activity?

Methodological Answer:

- Cross-validation : Compare computational binding energies with experimental IC values from enzyme inhibition assays .

- Dynamic simulations : Perform molecular dynamics (MD) to assess conformational changes over time .

- Data reconciliation : Adjust force field parameters (e.g., AMBER) to better match observed NMR or crystallographic data .

Q. How can researchers design experiments to study its mechanism of action in biological systems?

Methodological Answer:

- Receptor binding assays : Use radiolabeled ligands (e.g., H or I) to quantify affinity for targets like sigma receptors .

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to assess stability .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .

Q. How do structural modifications (e.g., substituent variations) impact its pharmacological profile?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., 3-fluoro or 3-methylbenzyl derivatives) and compare bioactivity .

- Electronic effects : Use Hammett plots to correlate substituent σ-values with logP or pK changes .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions .

Q. What analytical methods are recommended for stability testing under varying conditions?

Methodological Answer:

- Forced degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions (pH 1–13), then monitor decomposition via HPLC .

- Kinetic studies : Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated stability data (40–80°C) .

- Hygroscopicity testing : Measure water absorption using dynamic vapor sorption (DVS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.